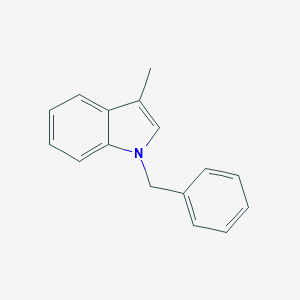
1-Benzyl-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-1H-indole, also known as BMI, is a synthetic compound that belongs to the indole family. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1H-indole is not fully understood, but it is believed to involve the interaction with various receptors and enzymes in the body. It has been shown to bind to the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-Benzyl-3-methyl-1H-indole has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. It has also been shown to have anxiolytic and sedative effects, which may be due to its interaction with the serotonin receptor. Additionally, 1-Benzyl-3-methyl-1H-indole has been shown to have antioxidant and neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Benzyl-3-methyl-1H-indole is its versatility in various fields of research. It can be easily synthesized and modified to create new derivatives with unique properties. However, one of the limitations of 1-Benzyl-3-methyl-1H-indole is its potential toxicity and side effects, which may limit its use in certain applications. Additionally, the mechanism of action of 1-Benzyl-3-methyl-1H-indole is not fully understood, which may make it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for the research of 1-Benzyl-3-methyl-1H-indole. One direction is the development of new derivatives with improved properties and reduced toxicity. Another direction is the investigation of the mechanism of action of 1-Benzyl-3-methyl-1H-indole and its derivatives, which may lead to the discovery of new drug targets. Additionally, the potential applications of 1-Benzyl-3-methyl-1H-indole in the treatment of neurodegenerative diseases and other disorders warrant further investigation.
Synthesis Methods
The synthesis of 1-Benzyl-3-methyl-1H-indole can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Another method is the Friedel-Crafts reaction, which involves the alkylation of an indole derivative with a benzyl halide in the presence of a Lewis acid catalyst. Both methods have been widely used in the synthesis of 1-Benzyl-3-methyl-1H-indole and its derivatives.
Scientific Research Applications
1-Benzyl-3-methyl-1H-indole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-Benzyl-3-methyl-1H-indole has been investigated for its anti-cancer, anti-inflammatory, and anti-viral activities. It has also been used as a scaffold for the development of new drugs targeting various diseases. In materials science, 1-Benzyl-3-methyl-1H-indole has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-Benzyl-3-methyl-1H-indole has been used as a starting material for the synthesis of various natural products and pharmaceuticals.
properties
CAS RN |
17017-58-2 |
|---|---|
Product Name |
1-Benzyl-3-methyl-1H-indole |
Molecular Formula |
C16H15N |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
1-benzyl-3-methylindole |
InChI |
InChI=1S/C16H15N/c1-13-11-17(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 |
InChI Key |
HMORPAKTPJRBRQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
synonyms |
1-BENZYL-3-METHYL-1H-INDOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



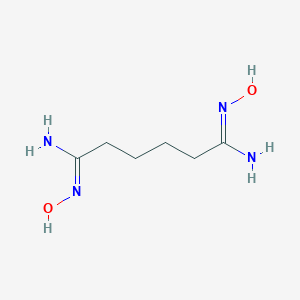
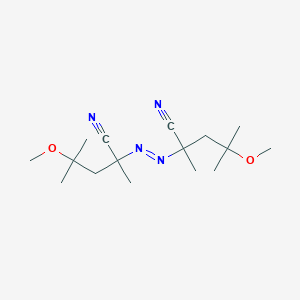
![1-Chlorosulfonyl-3-methyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B96268.png)
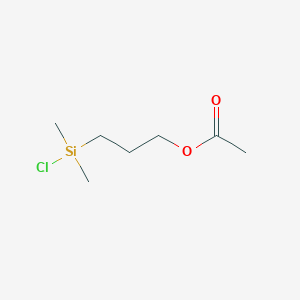
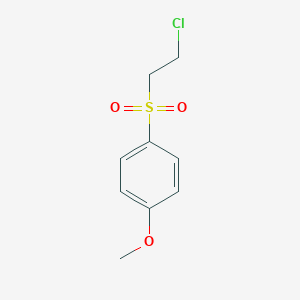
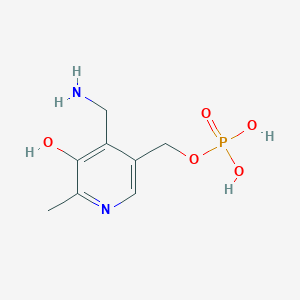
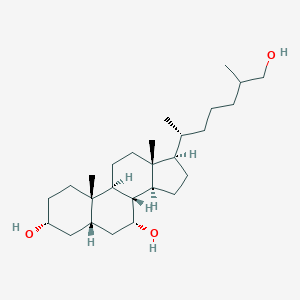

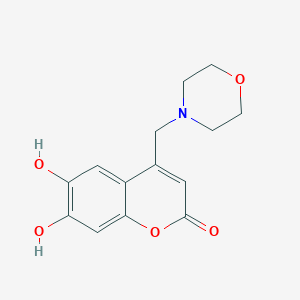

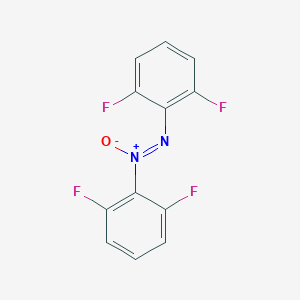
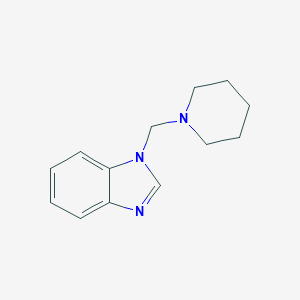
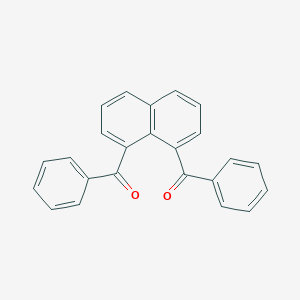
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)